2,3-cis/Exo-pinanediol

Description

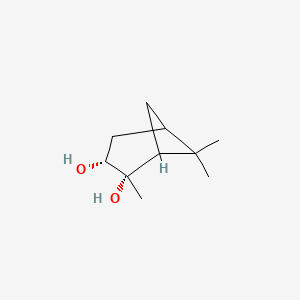

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2S,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8-,10+/m1/s1 |

InChI Key |

MOILFCKRQFQVFS-VUMZSGCYSA-N |

Isomeric SMILES |

C[C@]1([C@@H](CC2CC1C2(C)C)O)O |

Canonical SMILES |

CC1(C2CC1C(C(C2)O)(C)O)C |

Origin of Product |

United States |

Stereochemical Investigations and Control

Absolute and Relative Stereochemistry of 2,3-cis/Exo-Pinanediol Isomers

Stereochemistry defines the 3D arrangement of atoms in a molecule. For 2,3-pinanediol (B1214191), both absolute and relative configurations are crucial.

Absolute Stereochemistry refers to the exact spatial arrangement of atoms at each chiral center, designated as (R) or (S). For the commonly used (+)-2,3-pinanediol derived from (+)-α-pinene, the absolute configuration is (1S, 2S, 3R, 5S). sigmaaldrich.com This designation provides an unambiguous description of the molecule's chirality.

Relative Stereochemistry describes the positional relationship between different substituents within the molecule. In the context of the pinane (B1207555) framework, two key terms are used:

cis/trans : This describes the relationship between the two hydroxyl (-OH) groups at positions C2 and C3. In the cis isomer, both hydroxyl groups are on the same face of the six-membered ring.

exo/endo : This terminology is specific to bridged bicyclic systems and describes the orientation of a substituent relative to the bridges. In this compound, the hydroxyl group at C3 is in the exo position, meaning it is oriented away from the larger gem-dimethyl bridge (C6-C7).

The combination of these features results in a conformationally "locked" structure, which is a key attribute for its role as a chiral directing group.

| Stereochemical Descriptor | Definition in 2,3-Pinanediol Context | Example Configuration |

| Absolute Configuration | The specific (R/S) designation at each of the four chiral centers (C1, C2, C3, C5). | (1S, 2S, 3R, 5S) for the (+)-enantiomer. |

| Relative Configuration (cis) | Both hydroxyl groups at C2 and C3 are on the same side of the ring. | The C2-OH and C3-OH point in the same relative direction. |

| Relative Configuration (exo) | The substituent at C3 points away from the larger gem-dimethyl bridge. | The C3-OH is oriented anti to the C6-C7 bridge containing the two methyl groups. |

Diastereoselective Processes Involving this compound

A diastereoselective reaction is one in which one diastereomer is preferentially formed over another. The synthesis of this compound itself is a prime example of such a process. A common and effective method is the oxidation of α-pinene.

The reaction of α-pinene with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) proceeds via a syn-addition to the double bond. This means both hydroxyl groups are added to the same face of the double bond, resulting in the formation of a cis-diol. The steric hindrance from the gem-dimethyl bridge directs the incoming reagent to the less hindered face of the α-pinene molecule, leading to the preferential formation of the cis/exo isomer. This process can yield the target diol with high diastereomeric purity.

Influence of Pinane Diol Stereochemistry on Reaction Outcomes

The primary application of this compound is as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction at a different site. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chiral information to the product.

A prominent example is the use of pinanediol in the formation of chiral boronic esters. iupac.org When 2,3-pinanediol reacts with a boronic acid or its precursor, it forms a pinanediol boronic ester. The rigid, C₂-symmetric-like environment created by the pinanediol shields one face of the boron atom. This steric blocking dictates the direction from which a subsequent reactant can approach, leading to highly selective transformations.

One of the most well-established applications is the Matteson homologation reaction. doi.org In this process, a pinanediol boronic ester is reacted with (dichloromethyl)lithium. The bulky pinanediol group directs the stereochemistry of the subsequent rearrangement, leading to the formation of an α-chloro boronic ester with exceptionally high diastereoselectivity—often exceeding 99%. doi.org The resulting product has a newly created chiral center whose absolute configuration is directly controlled by the chirality of the pinanediol used. acs.org

| Reaction | Chiral Reagent | Substrate | Key Outcome | Diastereomeric Purity |

| Matteson Homologation | (+)-Pinanediol | Alkylboronic Ester | Formation of (S)-α-chloro boronic ester | >99% for most substrates doi.org |

| Matteson Homologation | (-)-Pinanediol (B8470734) | Alkylboronic Ester | Formation of (R)-α-chloro boronic ester | >99% for most substrates |

Chirality Transfer Mechanisms

Chirality transfer is the process by which stereochemical information is passed from a chiral molecule (like 2,3-pinanediol) to a new stereocenter in a product. The mechanism relies on creating a significant energy difference between the transition states that lead to different stereoisomeric products.

In the case of reactions involving pinanediol boronic esters, the transfer of chirality is primarily governed by steric effects. The rigid pinane skeleton creates a highly asymmetric environment around the reactive center (the boron atom). The key features of this mechanism are:

Facial Shielding : The bicyclic structure, particularly one of the protruding methyl groups of the gem-dimethyl bridge, effectively blocks one face of the boron center.

Transition State Control : In reactions like the Matteson homologation, the incoming nucleophile (e.g., from (dichloromethyl)lithium) adds to the boron atom to form a tetrahedral boronate "ate" complex. The pinanediol moiety forces the substituents around this complex into a highly ordered, sterically least-hindered arrangement.

Directed Migration : During the subsequent rearrangement step, the alkyl group on the boron atom migrates to the adjacent carbon. This migration occurs on the face opposite to the bulky pinanediol framework, thus locking in the stereochemistry of the newly formed carbon-carbon bond.

This effective control over the transition state geometry is why 2,3-pinanediol is so successful in directing stereochemical outcomes, enabling the synthesis of single enantiomers of complex molecules with high fidelity. acs.org

Synthetic Methodologies for 2,3 Cis/exo Pinanediol and Its Derivatives

Asymmetric Dihydroxylation Approaches

Asymmetric dihydroxylation of the alkene moiety in α-pinene is the most direct route to creating the vicinal diol structure of 2,3-pinanediol (B1214191). This transformation can be achieved using several methods, with varying degrees of stereoselectivity and efficiency.

The Sharpless asymmetric dihydroxylation (AD) is a powerful and highly enantioselective method for converting prochiral alkenes into chiral vicinal diols. acs.orgbeilstein-journals.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. beilstein-journals.orgchemicalbook.com

The catalytic cycle begins with the formation of a complex between OsO₄ and the chiral ligand. chemicalbook.com This chiral complex then undergoes a [3+2] cycloaddition with the alkene (α-pinene) to form an osmate ester intermediate. acs.org Hydrolysis of this intermediate releases the desired diol (2,3-cis/exo-pinanediol) and a reduced osmium(VI) species. chemicalbook.com The stoichiometric oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue. acs.orgresearchgate.net This dramatically reduces the need for the highly toxic and expensive osmium tetroxide. chemicalbook.com

The stereochemical outcome of the dihydroxylation is controlled by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the reoxidant, and a chiral phthalazine (PHAL) ligand derived from either dihydroquinine (DHQ) for AD-mix-α or dihydroquinidine (DHQD) for AD-mix-β. beilstein-journals.orgchemicalbook.com For the synthesis of this compound from (+)-α-pinene, the reaction proceeds via attack on the less sterically hindered face of the double bond, with the specific enantiomer of the diol being determined by the AD-mix used. The reaction is highly site-selective, targeting the most electron-rich double bond in a substrate. chemicalbook.com

| Reagent | Function | Common Examples |

|---|---|---|

| Catalyst | Oxidizes the alkene | Osmium Tetroxide (OsO₄) |

| Chiral Ligand | Induces enantioselectivity | (DHQ)₂-PHAL, (DHQD)₂-PHAL |

| Reoxidant | Regenerates the catalyst | K₃[Fe(CN)₆], NMO |

| Solvent System | Solubilizes reactants | tert-butanol/water |

An alternative to osmium-based methods is the use of peracids, which involves a two-step sequence: epoxidation followed by hydrolysis. In this route, α-pinene is first treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to form α-pinene oxide. scielo.brresearchgate.net This epoxidation reaction is stereospecific, with the oxygen atom adding to one face of the double bond. masterorganicchemistry.com

| Method | Key Reagent(s) | Mechanism | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Sharpless AD | OsO₄ (cat.), Chiral Ligand, Reoxidant | Concerted [3+2] cycloaddition | High enantioselectivity, predictable stereochemistry | Uses toxic and expensive OsO₄ |

| Peracid Oxidation | Peroxyacid (e.g., m-CPBA), Acid/Water | Epoxidation followed by hydrolysis | Avoids heavy metals | Prone to side reactions and rearrangements, lower selectivity |

Derivatization Strategies of the Pinane (B1207555) Diol Scaffold

The synthetic utility of 2,3-pinanediol is greatly expanded through derivatization, which can modify its reactivity, solubility, or ability to direct subsequent chemical transformations.

The two hydroxyl groups of 2,3-pinanediol are the primary sites for functionalization. Standard reactions for alcohols can be applied, though the steric hindrance of the bicyclic pinane system can influence reactivity. Common derivatizations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base converts the hydroxyl groups into esters. nih.gov

Etherification: Formation of ethers can be achieved under basic conditions using alkyl halides.

Formation of Boronic Esters: A particularly important derivatization is the reaction of 2,3-pinanediol with boronic acids or their derivatives. This reaction forms a cyclic boronic ester, often referred to as a pinanediol boronate ester. acs.org These derivatives are stable, crystalline compounds that are widely used in subsequent carbon-carbon bond-forming reactions, such as the Suzuki coupling. The chiral pinanediol moiety serves to protect the boronic acid and can also act as a chiral director in subsequent reactions. acs.org

While functionalization of the hydroxyl groups is more common, the pinane skeleton itself can undergo transformations, typically under harsh conditions. One potential reaction is the acid-catalyzed dehydration and rearrangement, analogous to the pinacol (B44631) rearrangement. Treatment of 2,3-pinanediol with a strong acid could induce the elimination of water and a subsequent rearrangement of the carbon skeleton. This process involves the migration of one of the methyl groups or a C-C bond of the bicyclic system to an adjacent carbocation, ultimately leading to the formation of a ketone (a pinacolone-type product). Such rearrangements can alter the ring structure of the pinane system.

Total Synthesis and Semisynthesis of Pinane-Derived Chiral Auxiliaries

A primary application of 2,3-pinanediol is its use as a precursor for chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

The most prominent chiral auxiliaries derived from 2,3-pinanediol are the aforementioned pinanediol boronic esters. acs.org The semisynthesis of these auxiliaries is straightforward, involving the condensation of an enantiomerically pure pinanediol with a boronic acid (RB(OH)₂) or borane (B79455) source. The resulting chiral boronic esters can then be used in a variety of stereoselective reactions. For example, Matteson's asymmetric homologation uses pinanediol boronic esters to achieve the stereocontrolled synthesis of α-chiral boronic acids, which are themselves versatile synthetic intermediates. acs.org The rigid, C₂-symmetric structure of the pinanediol scaffold effectively shields one face of the boron atom, directing the approach of incoming reagents and leading to high levels of diastereoselectivity in the products.

Regioselective and Stereoselective Synthetic Pathways

The synthesis of this compound and its derivatives is fundamentally dependent on the principles of regioselectivity and stereoselectivity. The primary challenge lies in the controlled functionalization of the parent olefin, α-pinene, which is a readily available chiral starting material from natural sources. The synthetic pathways are designed to control the introduction of functional groups at specific positions (regiocontrol) and with a specific three-dimensional orientation (stereocontrol).

A predominant method for synthesizing 2,3-pinanediol is through the dihydroxylation of the double bond in α-pinene. wikipedia.org This process involves converting the alkene into a vicinal diol. wikipedia.org The stereochemical outcome of this reaction is critical, as it determines the specific isomer of pinanediol produced. Key strategies employed to achieve this control include oxidation with permanganates and osmium-catalyzed reactions, particularly the Sharpless Asymmetric Dihydroxylation.

Oxidation via Potassium Permanganate (B83412)

The oxidation of α-pinene using potassium permanganate (KMnO₄) is a direct method for producing chiral 2,3-pinanediol. google.com This reaction proceeds via a syn-addition mechanism, where both hydroxyl groups are added to the same face of the double bond. The inherent chirality of the starting α-pinene molecule influences the facial selectivity of the permanganate attack, leading to a specific stereoisomer.

To optimize this transformation, specific reaction conditions are crucial. The process often involves a two-phase system with an organic solvent and an aqueous solution of potassium permanganate, sometimes in the presence of a phase-transfer catalyst. The reaction is typically conducted under mild temperature conditions and controlled pH to maximize the yield and purity of the diol while minimizing side reactions. google.com A patented method highlights the use of an oxidation inhibitor and a specific molar ratio of reactants to achieve high purity and yield. google.com

Table 1: Representative Synthesis of Chiral 2,3-Pinanediol using Potassium Permanganate

| Starting Material | Key Reagents | Reaction Conditions | Yield | Product Purity | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| α-Pinene | KMnO₄, NaOH, Ethylene Glycol | 15-35 °C, 3-8 h | 60.7% - 76.6% | >98% | >99% |

Data derived from a patented synthetic method demonstrating an optimized process for the stereoselective synthesis of 2,3-pinanediol. google.com

Sharpless Asymmetric Dihydroxylation

For achieving exceptionally high levels of stereoselectivity, the Sharpless Asymmetric Dihydroxylation is a benchmark method. wikipedia.org This powerful reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]). wikipedia.orgwikipedia.org

The key to the stereocontrol lies in the use of chiral ligands derived from cinchona alkaloids, namely dihydroquinine (DHQ) and dihydroquinidine (DHQD). wikipedia.org These ligands coordinate to the osmium center, creating a chiral environment that directs the dihydroxylation to a specific face of the alkene. wikipedia.orgalfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ-derived ligand (DHQ)₂-PHAL) and AD-mix-β (containing the DHQD-derived ligand (DHQD)₂-PHAL), allow for the predictable synthesis of specific enantiomers of the diol product. wikipedia.orgalfa-chemistry.com The choice of AD-mix determines which face of the double bond is hydroxylated, providing a reliable method for obtaining the desired 2,3-pinanediol stereoisomer with high enantiomeric excess. alfa-chemistry.com

Table 2: Stereochemical Control in Sharpless Asymmetric Dihydroxylation of α-Pinene

| Starting Material | Reagent | Chiral Ligand Class | Predicted Stereochemical Outcome |

|---|---|---|---|

| α-Pinene | AD-mix-α | (DHQ)₂-PHAL | Hydroxylation from the α-face |

| α-Pinene | AD-mix-β | (DHQD)₂-PHAL | Hydroxylation from the β-face |

This table illustrates the predictable stereocontrol afforded by the choice of AD-mix ligand in the Sharpless Asymmetric Dihydroxylation reaction. wikipedia.orgalfa-chemistry.com

Synthesis of Pinanediol Derivatives

The pinane framework serves as a valuable chiral scaffold for the synthesis of more complex molecules. The principles of regioselectivity and stereoselectivity are paramount in the synthesis of pinanediol derivatives, such as pinane-based 2-amino-1,3-diols. beilstein-journals.orgnih.gov

These syntheses often involve multi-step pathways starting from α-pinene or its derivatives like isopinocarveol (B12787810) and myrtenol. beilstein-journals.org A key step is the stereoselective introduction of amino and hydroxyl groups. For instance, a stereoselective aminohydroxylation process can convert a pinene-derived intermediate into a condensed oxazolidin-2-one. beilstein-journals.orgnih.gov The inherent structure of the bicyclic pinane system directs the approach of reagents, ensuring high stereoselectivity. Subsequent transformations, such as the reductive or hydrolytic opening of the oxazolidinone ring, yield primary aminodiols. beilstein-journals.org These intermediates can then undergo regioselective ring-closure reactions with aldehydes to produce a variety of pinane-condensed oxazolidines, demonstrating how initial stereocontrol is leveraged for further regiocontrolled derivatization. beilstein-journals.org

Table 3: Multi-step Synthesis of a Pinane-Based Amino-Diol Derivative

| Starting Material | Key Transformation | Intermediate | Final Product Type |

|---|---|---|---|

| Isopinocarveol (from α-pinene) | Stereoselective aminohydroxylation | Pinane-fused oxazolidin-2-one | Pinane-based 2-amino-1,3-diol |

This sequence highlights a stereoselective pathway to functionalized derivatives, where the pinane skeleton acts as a controlling element. beilstein-journals.orgnih.gov

Applications in Asymmetric Synthesis and Catalysis

2,3-cis/Exo-Pinanediol as a Chiral Auxiliary in Organic Transformationsbeilstein-journals.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. wikipedia.orgsigmaaldrich.com This strategy involves three key steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation of the resulting compound, and finally, the removal of the auxiliary. wikipedia.org

The rigid bicyclic framework of pinanediol provides a sterically demanding and well-defined chiral environment, which is highly effective for inducing chirality in the construction of complex molecules. When attached to a substrate, the pinanediol moiety effectively shields one of the prochiral faces of a reactive center, forcing an incoming reagent to approach from the less hindered side. This directed attack ensures the formation of one diastereomer in preference to the other.

A prominent example is the use of pinanediol-derived boronic esters in asymmetric homologation reactions. researchgate.net In these transformations, an alkylboronic ester of (+)-pinanediol can react with (dichloromethyl)lithium, followed by a zinc chloride-catalyzed rearrangement. This sequence adds a chloromethyl group to the boron-bound alkyl chain, creating a new stereocenter with very high stereocontrol. researchgate.net The predictable stereochemical outcome allows for the iterative construction of complex carbon skeletons with multiple, well-defined chiral centers, making it a valuable tool in the synthesis of natural products. researchgate.net

The primary goal of using a chiral auxiliary is to produce enantiomerically enriched or pure compounds. ddugu.ac.in The diastereoselective reactions guided by the pinanediol auxiliary yield a product mixture where one diastereomer is predominant. Upon removal of the auxiliary, this diastereomeric excess is converted into an enantiomeric excess in the final product. The effectiveness of this process is measured by the diastereoselectivity of the key transformation. With pinanediol as a chiral auxiliary, exceptionally high levels of stereocontrol can be achieved. For instance, the homologation of (+)-pinanediol alkylboronates generally exhibits chiral selectivities exceeding 99%, leading to the formation of products with high enantiomeric purity. researchgate.net

| Reaction Type | Chiral Auxiliary | Substrate | Diastereoselectivity | Reference |

| Asymmetric Homologation | (+)-Pinanediol | Alkylboronates | >99% | researchgate.net |

| Asymmetric Homologation | (+)-Pinanediol | Methylboronate | 95.7% | researchgate.net |

Utilisation as a Chiral Ligand in Transition Metal Catalysisresearchgate.netmdpi.com

In transition metal catalysis, chiral ligands coordinate to a metal center to create a chiral catalyst. rsc.org This catalyst can then mediate a variety of enantioselective transformations. researchgate.net The design of the chiral ligand is critical, as its steric and electronic properties directly influence the reactivity and selectivity of the catalyst. scholaris.ca Chiral diols, such as this compound, are valuable scaffolds for the synthesis of these ligands.

The pinanediol skeleton can be incorporated into various ligand architectures, such as phosphines, P-N ligands, and N-heterocyclic carbenes (NHCs), to generate a robust chiral environment. mdpi.comresearchgate.net The inherent rigidity of the pinane (B1207555) framework helps to restrict the conformational flexibility of the ligand, which often leads to higher enantioselectivities in catalytic reactions.

Structural modifications can be made to the pinanediol backbone or to the coordinating atoms to fine-tune the catalyst's activity and selectivity. For example, altering the substituents on the pinane ring can modify the steric bulk around the metal center, influencing substrate approach. Similarly, changing the donor atoms (e.g., phosphorus, nitrogen) affects the electronic properties of the metal complex, which can impact its catalytic efficiency. scholaris.ca The goal of ligand design is to create a well-defined chiral pocket around the metal's active site that preferentially binds and activates the substrate to yield one enantiomer of the product. scholaris.ca

Transition metal complexes bearing pinanediol-derived ligands have been employed in a range of enantioselective catalytic reactions. These reactions are fundamental in modern organic synthesis for producing chiral molecules efficiently. Examples include asymmetric hydrogenations, C-H functionalization, and cycloaddition reactions. researchgate.netmdpi.com The success of these reactions depends on the effective transfer of chirality from the ligand to the substrate via the metal center during the catalytic cycle. For example, chiral cyclopentadienyl (B1206354) (Cp) rhodium(III) complexes are effective in promoting asymmetric C-H activation reactions, leading to chiral products with high enantiomeric purity (up to 99% ee). researchgate.net

| Reaction Type | Metal/Ligand System | Enantiomeric Excess (ee) | Reference |

| C-H Activation/Annulation | Chiral CpRh(III) Complex | up to 96% ee | researchgate.net |

| Grignard-type Addition | Chiral Rhodium(III) Catalyst | up to 99% ee | researchgate.net |

| Pd-Catalyzed Allylic Substitution | Pd / TADDOL-based phosphoramidite | up to 96% ee | nih.gov |

| Cu-Catalyzed Cyclizative Aminoboration | Cu / (S,S)-Ph-BPE | up to 96% ee | nih.gov |

Role as a Chiral Reagentscholaris.ca

Unlike a chiral auxiliary, which is temporarily attached, or a chiral catalyst, which is used in substoichiometric amounts, a chiral reagent is a stoichiometric reactant that directly participates in the reaction and is consumed in the process. dnrcollege.org These reagents contain stereogenic centers and transfer their chirality to the product during the bond-forming event.

Pinanediol is a precursor for several effective chiral reagents, most notably chiral borane (B79455) reagents. For instance, diisopinocampheylborane (B13816774) (Ipc₂BH), derived from α-pinene, is a highly selective chiral hydroborating agent. dnrcollege.org Similarly, boronic esters derived from this compound, such as pinanediol allylboronates, serve as powerful chiral reagents for the asymmetric allylation of carbonyl compounds. researchgate.net

When a pinanediol allylboronate reacts with a prochiral aldehyde or ketone, it forms a new C-C bond and creates two new stereocenters in the resulting homoallylic alcohol. The reaction proceeds through a highly organized, chair-like transition state (Zimmerman-Traxler model), where the steric bulk of the pinanediol moiety dictates the facial selectivity of the attack on the carbonyl group. mdpi.com This results in the formation of the product with high diastereoselectivity and enantioselectivity. The predictable stereochemical outcome makes these reagents valuable for the synthesis of polyketide natural products and other complex chiral molecules.

| Chiral Reagent | Substrate | Product Type | Stereoselectivity | Reference |

| (R,R)-2,3-Butanediol (1S)-(1-chloro-3-butenyl)boronate | Methylmagnesium bromide | (1S)-(1-methyl-3-butenyl)boronate | High | researchgate.net |

| Diisopinocampheylborane (Ipc₂BH) | Alkenes (e.g., Styrene) | Chiral Alcohols | High | dnrcollege.org |

| B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (BINAL-H) | Prochiral Ketones | Chiral Secondary Alcohols | High | dnrcollege.org |

Homochiral α-Hydroxyketone Synthesis

While direct applications of this compound as a chiral auxiliary in the asymmetric α-hydroxylation of ketones are not extensively documented in readily available literature, its role in the synthesis of chiral building blocks that can lead to homochiral α-hydroxyketones is noteworthy. The primary approach involves the use of chiral boronic esters derived from pinanediol.

The Matteson homologation reaction, a powerful tool for the stereoselective synthesis of α-chiral boronic esters, frequently employs pinanediol as a chiral auxiliary. iupac.orgdoi.orgresearchgate.netuni-saarland.de This reaction involves the treatment of a pinanediol boronic ester with a halomethyllithium reagent, followed by rearrangement to extend the carbon chain and create a new stereocenter with high diastereoselectivity. iupac.orguni-saarland.de The resulting α-haloboronic esters can then be subjected to nucleophilic substitution and subsequent oxidation of the carbon-boron bond to yield a variety of chiral molecules, including chiral alcohols and diols. doi.orgacs.org

For instance, the homologation of (+)-pinanediol alkylboronates can yield (1S)-(1-chloroalkyl)boronates with greater than 99% chiral selectivity. doi.org These intermediates can be further functionalized. While the direct conversion to α-hydroxyketones from these specific boronic esters is not a primary focus in the cited literature, the methodology provides access to chiral synthons that are precursors to such molecules. The stereocontrolled synthesis of vicinal diols using this method has been demonstrated, and selective oxidation of one of the hydroxyl groups could theoretically lead to the desired α-hydroxyketone. doi.org

One example of the oxidation of a pinanediol derivative to a hydroxyketone involved the treatment of pinanediol with o-iodoxybenzoic acid, which yielded 2-hydroxy-3-pinanone. google.com

Resolution of Chiral Intermediates (e.g., Boronate Esters)

The formation of diastereomeric boronate esters by reacting a racemic boronic acid with an enantiomerically pure diol like this compound is a well-established principle for chiral resolution. Since enantiomers have identical physical properties, their direct separation is often challenging. However, when converted into diastereomers, these compounds exhibit different physical properties, such as solubility and chromatographic behavior, allowing for their separation by conventional techniques like crystallization or chromatography.

Pinanediol is particularly effective in this role due to the high stability of the resulting pinanediol boronate esters. unison.mxresearchgate.net The formation of these esters can be used to resolve racemic mixtures of boronic acids. Once the diastereomeric esters are separated, the chiral auxiliary (pinanediol) can be cleaved to yield the enantiomerically pure boronic acids. rsc.org While the primary literature found does not provide specific industrial-scale examples of resolving boronate esters using pinanediol, the underlying principle is a fundamental application of chiral auxiliaries. The high diastereoselectivity achieved in the Matteson homologation using pinanediol as a chiral auxiliary underscores the diol's effectiveness in differentiating between diastereomeric transition states, a key factor in successful chiral resolution. iupac.orgdoi.org

Applications in Boronic Acid Chemistry

The interaction between this compound and boronic acids has led to significant advancements in boronic acid chemistry, particularly in the stabilization and controlled release of these versatile reagents.

Formation and Stability of Pinanediol Boronic Esters

Pinanediol boronic esters are formed through the condensation reaction between this compound and a boronic acid. These esters are noted for their exceptional stability compared to boronic esters derived from simpler diols like pinacol (B44631). unison.mxresearchgate.net This enhanced stability is attributed to the rigid, bicyclic structure of the pinanediol moiety, which imparts significant steric hindrance around the boron atom. researchgate.net This steric bulk protects the boron atom from nucleophilic attack and hydrolysis.

Studies have shown that pinanediol boronic esters are both kinetically and thermodynamically stable. researchgate.net The formation of the trigonal ester is highly favorable, and these esters exhibit a notable resistance to hydrolysis across a wide range of pH conditions. unison.mx This stability is crucial for their use as protecting groups for boronic acids during multi-step syntheses and for their application in purification processes where the boronic acid moiety needs to remain intact. oxfordsciencetrove.com

The table below summarizes the key factors contributing to the stability of pinanediol boronic esters.

| Factor | Description | Reference |

| Steric Hindrance | The bulky pinanediol scaffold physically blocks the approach of water and other nucleophiles to the boron center. | researchgate.net |

| Rigid Structure | The bicyclic nature of pinanediol pre-organizes the diol groups for ester formation, leading to a thermodynamically favorable process. | unison.mx |

| Resistance to Hydrolysis | The esters remain stable over a broad pH range, making them suitable for various reaction conditions. | unison.mx |

Controlled Release Mechanisms of Caged Boronic Acids

The inherent stability of pinanediol boronic esters makes them excellent candidates for "caging" boronic acids, allowing for their controlled release under specific conditions. This is particularly useful in biological and chemical sensing applications where the activity of a boronic acid needs to be temporally and spatially controlled.

Recent research has focused on developing stimuli-responsive pinanediol-caged boronic esters. iupac.orgdoi.org In this approach, a trigger unit is incorporated into the pinanediol scaffold. This trigger can be designed to respond to specific stimuli such as light (photolysis) or the presence of a particular enzyme. iupac.org

For example, self-immolative linkers containing o- or p-nitroaryl groups have been attached to δ-pinanediol derivatives. iupac.org Upon exposure to UV light or reduction by a nitroreductase enzyme, these linkers are cleaved, initiating a cascade of reactions that leads to the decomposition of the boronic ester and the release of the free boronic acid. iupac.orgdoi.org This strategy allows for the precise delivery and activation of boronic acids in a controlled manner, which has been demonstrated in applications such as intracellular glucose sensing. iupac.orgdoi.org

Incorporation into Complex Molecules

The pinane scaffold, with its defined stereochemistry, serves as an excellent starting point for the synthesis of more complex chiral molecules, particularly ligands for asymmetric catalysis.

Pinane-based Aminodiols as Precursors for Ligands

A library of chiral aminodiols has been synthesized from natural (−)-β-pinene. researchgate.net The synthetic route typically involves the epoxidation of an allylic alcohol derived from pinene, followed by the ring-opening of the resulting epoxide with various primary and secondary amines. researchgate.net This method provides access to a range of pinane-based aminodiols with different substituents on the nitrogen atom.

These aminodiols have proven to be effective chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. researchgate.net The stereochemical outcome of this reaction is influenced by the structure of the aminodiol ligand, demonstrating the successful transfer of chirality from the pinane backbone to the product. Enantioselectivities of up to 87% have been achieved in these reactions. researchgate.net

The versatility of these pinane-based aminodiols as ligand precursors opens up possibilities for their application in a broader range of asymmetric transformations, contributing to the development of new and efficient catalytic systems.

Synthesis of Heterocyclic Systems Incorporating Pinanediol Moieties (e.g., Oxadiazoles)

The incorporation of the rigid, chiral pinane framework, derived from 2,3-pinanediol (B1214191), into heterocyclic systems like oxadiazoles (B1248032) has been a subject of interest in stereoselective synthesis. While direct synthesis from this compound is not extensively documented, research on related pinane-based monoterpenoids, such as myrtenal, provides significant insights into the construction of these chiral heterocyclic structures. These studies demonstrate the utility of the pinane moiety as a chiral auxiliary and a key structural component in the development of new bioactive molecules.

Research has successfully demonstrated the stereoselective synthesis of monoterpene-based 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives starting from α,β-unsaturated carboxylic acids derived from commercially available (–)-myrtenal, which possesses the pinane skeleton. nih.gov This approach highlights a viable pathway to pinane-functionalized oxadiazoles, offering a foundation for their application in asymmetric catalysis and medicinal chemistry.

The synthesis of pinane-based 1,2,4-oxadiazoles is typically achieved through a two-step process. nih.gov The initial step involves the activation of a pinane-containing carboxylic acid, such as myrtenic acid, followed by a reaction with an appropriate amidoxime (B1450833) to form an O-acylamidoxime intermediate. nih.gov Subsequent cyclization of this intermediate, often facilitated by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under mild conditions, yields the desired 1,2,4-oxadiazole (B8745197) derivative. nih.gov This method is advantageous as it proceeds under gentle conditions, which is crucial for preserving the stereochemical integrity of the sensitive bicyclic monoterpene framework. nih.gov

For the synthesis of the isomeric 1,3,4-oxadiazoles, a different synthetic strategy is employed. nih.gov Starting from the same pinane-based myrtenic acid, the first step is a coupling reaction with a hydrazide, such as benzhydrazide, in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The resulting N,N'-diacylhydrazine intermediate then undergoes cyclodehydration to form the 1,3,4-oxadiazole ring. nih.gov This cyclization is often achieved using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov

The following table summarizes the key findings from the stereoselective synthesis of pinane-based oxadiazoles derived from myrtenic acid:

| Entry | Starting Material | Reagents | Product | Yield (%) |

| 1 | Myrtenic acid | 1. CDI, DCM; 2. 4-Bromobenzamidoxime | Intermediate O-acylamidoxime | 77 |

| 2 | Intermediate from Entry 1 | TBAF, THF, reflux | 2-(4-Bromophenyl)-5-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-1,2,4-oxadiazole | 58 |

| 3 | Myrtenic acid | 1. CDI, DCM; 2. Benzhydrazide | N-Benzoyl-N'-(myrtenoyl)hydrazine | - |

| 4 | Intermediate from Entry 3 | POCl₃, 80 °C | 2-Phenyl-5-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-1,3,4-oxadiazole | Moderate |

Data sourced from a study on the stereoselective synthesis of monoterpene-based oxadiazoles. nih.gov

These synthetic routes provide a clear and effective methodology for accessing chiral oxadiazoles that incorporate the pinane structural motif. The resulting heterocyclic compounds, bearing a stereochemically defined bicyclic terpene fragment, are valuable for further applications, including their use as chiral ligands in asymmetric synthesis.

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Transesterification Reactions of Pinanediol Boronic Esters

Pinanediol boronic esters are notable for their significant stability, which influences their reactivity in transesterification reactions. This process involves the exchange of the pinanediol group with another diol, a reaction governed by equilibrium and kinetic factors.

The transesterification of pinanediol boronic esters is a reversible process, and both thermodynamic and kinetic factors play a crucial role in determining the position of the equilibrium and the reaction rate. Pinanediol is known to form highly thermodynamically stable boronic esters, yet they exhibit slow exchange rates, indicating excellent kinetic stability. researchgate.net The stability and exchange rates are sensitive to several factors, including the structure of the diol, pH, and steric hindrance. researchgate.net

Studies on the transesterification of chiral (–)-pinanediol methylboronic ester with various diols have shown that displacement of the pinanediol group can reach up to 40–53% at equilibrium. researchgate.net The reaction landscape is significantly influenced by the choice of the reacting diol. researchgate.net For instance, alkyl substituents on the α-carbons of the incoming diol can slow down the transesterification rate but may lead to a thermodynamically more stable boronic ester product. researchgate.net

The following table summarizes the equilibrium conversion achieved in the transesterification of (–)-pinanediol methylboronic ester with different diols, illustrating the impact of the diol structure on the reaction equilibrium. researchgate.net

| Displacing Diol | Diol Class | Equilibrium Conversion (% Pinanediol Displaced) | Time to Reach Equilibrium |

|---|---|---|---|

| 2-ethyl-6,6-dimethylbicyclo[3.1.1]heptane-cis-2,3-diol | Pinane-based | 53% | 24 days |

| 2-phenyl-6,6-dimethylbicyclo[3.1.1]heptane-cis-2,3-diol | Pinane-based | 50% | 4 days |

| endo-2-phenyl-exo,exo-2,3-norbornane-diol | Cyclopentane-based | 38% | Not Specified |

The scope of diols capable of engaging in transesterification with pinanediol boronic esters is broad, though the efficiency of the reaction varies significantly with the diol's structure. researchgate.net Studies have successfully used structurally modified diols, including those based on cyclopentane (B165970) and pinane (B1207555) skeletons, to displace pinanediol. researchgate.net Among cyclopentane-based cis-1,2-diols, endo-2-phenyl-exo,exo-2,3-norbornane-diol was found to be effective. researchgate.net In the case of pinane-based diols, derivatives such as 2-ethyl-6,6-dimethylbicyclo[3.1.1]heptane-cis-2,3-diol and 2-phenyl-6,6-dimethylbicyclo[3.1.1]heptane-cis-2,3-diol have demonstrated high conversion rates. researchgate.net

A significant application of 2,3-cis/exo-pinanediol lies in its role as a chiral auxiliary. The use of optically active pinanediol allows for directed chiral synthesis. acs.org The inherent chirality of the pinanediol backbone can determine the stereochemistry of newly forming chiral centers during synthesis. researchgate.net This property is particularly valuable in creating homochiral α-hydroxyketones and in the resolution of prolineboronate esters. chemicalbook.com The rigid, bicyclic structure of pinanediol provides a well-defined stereochemical environment that influences the approach of reagents, thereby enabling high stereoselectivity in various chemical transformations.

Oxidation Pathways of this compound

The oxidation of this compound, a vicinal diol, can be controlled to selectively yield valuable products such as α-hydroxyketones. The choice of oxidizing agent and reaction conditions is critical to achieving high selectivity and minimizing the formation of by-products.

Several methods have been developed for the selective mono-oxidation of vicinal diols to α-hydroxyketones. One effective approach employs a simple manganese catalyst prepared in situ with hydrogen peroxide (H₂O₂) as the terminal oxidant. nih.govresearchgate.net This system demonstrates good to excellent selectivity for a broad range of 1,2-diols, including cyclic diols similar in structure to pinanediol. nih.gov For cyclic diols, this method shows that trans-isomers are generally more reactive than their cis-counterparts. nih.gov

Another reagent that chemoselectively oxidizes vicinal diols to α-hydroxyketones is the NaBrO₃/NaHSO₃ system. researchgate.net This method is noted for its ability to achieve the desired transformation with little over-oxidation. researchgate.net The reaction is highly dependent on pH, and with this reagent, cis-vicinal diols have been observed to react faster than trans-diols. researchgate.net Furthermore, the stereochemistry of the hydroxyl groups plays a role, with axial hydroxy groups being more readily oxidized than those in equatorial positions. researchgate.net

The following table compares the two reagent systems for the selective oxidation of vicinal diols.

| Reagent System | Key Features | Stereochemical Preference | Ref. |

|---|---|---|---|

| Mn catalyst / H₂O₂ | Good to excellent selectivity; uses H₂O₂ as a green oxidant. | trans-diols react faster than cis-diols. | nih.govresearchgate.net |

| NaBrO₃ / NaHSO₃ | Strong pH dependence; little over-oxidation. | cis-diols react faster than trans-diols; axial -OH oxidized faster than equatorial. | researchgate.net |

A primary challenge in the oxidation of vicinal diols is preventing over-oxidation or side reactions. Common by-products include the corresponding vicinal-diones (from double oxidation) and products resulting from C-C bond cleavage, such as dicarboxylic acids. nih.govresearchgate.net

Control over by-product formation is primarily achieved through the careful selection of the oxidizing agent and optimization of reaction conditions. The manganese-catalyzed H₂O₂ system is specifically noted for showing limited further oxidation to diketones and minimal side reactions like Baeyer–Villiger oxidation or C–C bond cleavage. nih.govresearchgate.net In this system, selectivity can be further enhanced by adjusting substrate concentration. nih.gov Similarly, the NaBrO₃/NaHSO₃ reagent is effective because it provides the α-hydroxy ketone with little over-oxidation. researchgate.net However, its application can be limited in more complex molecules, where acid-catalyzed side reactions may occur. researchgate.net Therefore, the primary control strategy is the use of chemoselective reagents that favor mono-oxidation under mild conditions.

Hydrolytic Stability and Decomposition Mechanisms of Derivatives

Derivatives of this compound, particularly its boronic esters, are characterized by exceptional stability, especially against hydrolysis. researchgate.net This high hydrolytic stability distinguishes them from many other boronic esters.

Pinanediol boronate esters are generally not affected by hydrolysis, a property that makes them robust protecting groups in multi-step syntheses. researchgate.net Their stability is significantly greater than that of related esters, such as those derived from pinacol (B44631). google.com Attempts to remove the pinanediol group via hydrolysis are often slow and impractical. google.com

The decomposition or deprotection of pinanediol boronic esters typically requires conditions other than simple hydrolysis. One common method is transesterification with a different diol or with a solid-supported boronic acid, which shifts the equilibrium to release the free pinanediol. researchgate.net In some cases, more drastic, non-hydrolytic methods are employed. For example, treatment with boron trichloride (B1173362) (BCl₃) has been used for the destructive removal of the pinanediol group. google.com The inherent stability of the pinanediol boronic ester linkage means that its decomposition is not a simple hydrolytic process but rather a chemically driven transformation requiring specific reagents to overcome a significant energy barrier. researchgate.netgoogle.com

Aqueous-Phase Oxidation Reactions

The atmospheric processing of biogenic volatile organic compounds (BVOCs) is a critical area of research for understanding air quality and climate. This compound, a significant semi-volatile oxidation product of monoterpenes like α-pinene, undergoes further reactions in the atmospheric aqueous phase, such as in clouds, fogs, and wet aerosols. acs.org These reactions are pivotal in the formation and transformation of secondary organic aerosols (SOA).

In the atmospheric aqueous phase, the hydroxyl radical (•OH) is a primary oxidant that drives the chemical transformation of organic compounds. nist.gov The reaction between this compound and •OH radicals is a key degradation pathway. acs.org This oxidation process involves the abstraction of a hydrogen atom from the pinanediol molecule by the highly reactive •OH radical, leading to the formation of a carbon-centered radical. acs.org This initial step triggers a cascade of subsequent reactions.

The reaction mechanism proceeds through several pathways, depending on which hydrogen atom is abstracted. acs.org Abstraction from different carbon positions (C1, C2, C4, C6) leads to various radical intermediates. acs.org For instance, H-atom abstraction from the C2 position, followed by reactions with molecular oxygen and subsequent radical cycling, can lead to the formation of carbonyl products like 2-hydroxy-3-pinanone. acs.org Other pathways result in ring-opening reactions, breaking down the characteristic bicyclic structure of the pinane skeleton. acs.org

The aqueous-phase oxidation of this compound is a significant contributor to the formation of aqueous secondary organic aerosols (aqSOA). acs.org As a semi-volatile compound, pinanediol itself is an efficient precursor to SOA, with reported mass yields ranging from 0.1 to 0.9, which are notably higher than those of more volatile monoterpenes. confex.comcopernicus.org Its subsequent oxidation in the aqueous phase by •OH radicals produces a suite of lower volatility, more highly oxygenated products that partition into the particle phase, contributing to SOA mass and growth. confex.comresearchgate.net

This oxidation process is a confirmed source of various terpenoic acids. acs.orgnih.gov Research has verified the formation of compounds such as pinic acid, norpinic acid, and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) from the reaction of pinanediol with •OH radicals in an aqueous environment. acs.org The formation of these acids involves complex reaction pathways, including H-atom abstraction, the formation of peroxy and alkoxy radicals, and β-scission reactions that lead to the cleavage of the pinane ring structure. acs.org The resulting products have a higher oxygen-to-carbon (O/C) ratio, which generally decreases their volatility and enhances their potential to contribute to cloud condensation nuclei activity. nih.gov

The table below summarizes some of the key products identified from the aqueous-phase oxidation of this compound by hydroxyl radicals.

| Precursor | Key Oxidation Products | Significance |

| This compound | 2-hydroxy-3-pinanone | Indicates H-abstraction pathway at C2 acs.org |

| Pinic Acid | Major ring-opening product, contributes to SOA acs.orgnih.gov | |

| Norpinic Acid | Further degradation product, marker for SOA aging acs.org | |

| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | Confirmed product, marker for biogenic SOA acs.orgnih.gov | |

| Terpenylic acid | Ring-opening product, indicates advanced oxidation nih.gov |

Mechanistic Insights into Chiral Recognition and Induction

While specific studies focusing directly on this compound's role in chiral recognition and induction are not extensively detailed in the provided search results, the principles can be inferred from related systems. Chiral molecules like pinanediol can act as ligands or auxiliaries in chemical reactions, influencing the stereochemical outcome. The rigid bicyclic structure and the defined stereochemistry of the hydroxyl groups in this compound make it a potential candidate for creating a specific chiral environment.

In catalysis, for example, a chiral diol can coordinate to a metal center, forming a chiral catalyst complex. This complex can then interact with a prochiral substrate in a way that favors the formation of one enantiomer over the other. The mechanism involves the formation of diastereomeric transition states, where the steric and electronic interactions between the chiral ligand, the metal, and the substrate lower the activation energy for one reaction pathway, leading to an enantiomerically enriched product. The precise cis/exo arrangement of the hydroxyl groups in this specific pinanediol isomer would dictate the geometry of the catalyst's active site and, consequently, the stereoselectivity of the reaction.

Computational Elucidation of Reaction Pathways (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the complex reaction mechanisms of atmospheric compounds at a molecular level. pitt.edu DFT studies can elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies, providing detailed insights that are often difficult to obtain through experimental methods alone. researchgate.netaalto.fi

For reactions involving this compound, DFT calculations can be applied to:

Model the reaction with •OH radicals: DFT can map out the potential energy surface for the H-atom abstraction from different carbon atoms on the pinanediol structure. This allows researchers to predict the most favorable reaction sites and the branching ratios for different initial radical products. pitt.edu

Investigate subsequent radical reactions: Following the initial abstraction, DFT can be used to study the subsequent steps, including the addition of O₂, formation of peroxy and alkoxy radicals, and the crucial ring-opening β-scission reactions. These calculations help to confirm the mechanisms leading to the formation of observed products like pinic acid and MBTCA.

Determine thermochemical properties: DFT is used to calculate properties like enthalpy of formation and Gibbs free energy for reactants, intermediates, and products. This information is vital for understanding the thermodynamics and kinetics of the reaction pathways and for implementation in larger-scale atmospheric models. mdpi.commdpi.com

By simulating these reaction pathways, computational studies provide a foundational understanding of how this compound is transformed in the atmosphere, complementing experimental findings and helping to build more accurate predictive models of secondary organic aerosol formation. aalto.fi

Solid State Chemistry and Polymorphism

Crystallographic Analysis and Structural Elucidation

The arrangement of molecules in the solid state is fundamental to understanding the physical properties of a compound. For 2,3-cis/Exo-pinanediol, crystallographic studies have provided detailed insights into its molecular conformation and packing.

Single Crystal X-ray Diffraction Studies

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1368(3) |

| b (Å) | 12.3533(7) |

| c (Å) | 13.0655(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 990.49(9) |

| Z | 4 |

Data derived from studies on the most stable ordered polymorph. acs.org

Intermolecular Interactions and Hydrogen Bonding Networks

Despite its globular shape, which is often associated with plastic crystal formation, pinanediol is capable of forming significant intermolecular hydrogen bonds due to its vicinal diol functionality. acs.orgresearchgate.net The analysis of these interactions is key to understanding the material's structural stability and polymorphism.

Hirshfeld surface analysis has been employed to study the intermolecular close contacts within the crystal structure. acs.org This method allows for the visualization and quantification of different types of intermolecular interactions. The primary interactions governing the crystal packing are the hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These hydrogen bonds create a robust network that contributes to the stability of the ordered crystalline phases. The interplay between these strong, directional hydrogen bonds and the molecule's globular shape is a determining factor in its complex solid-state behavior. acs.orgresearchgate.net

Polymorphism and Phase Transitions

Pinanediol is characterized by its complex polymorphism, existing in multiple crystalline forms, each with distinct physical properties and stability ranges. acs.orgresearchgate.net

Identification of Ordered Phases

Investigations using a combination of differential scanning calorimetry (DSC), polarized light thermal microscopy, and variable-temperature X-ray diffraction have identified three distinct ordered solid phases. acs.org These ordered polymorphs represent different packing arrangements of the pinanediol molecules in the crystal lattice. The existence of multiple ordered phases is a manifestation of the molecule's ability to adopt different stable or metastable crystalline structures under varying thermodynamic conditions.

Thermal Behavior and Stability of Polymorphs

The thermal behavior of pinanediol's polymorphs has been systematically studied to understand their stability and the transitions between them. acs.org Differential scanning calorimetry (DSC) is a key technique used to detect the enthalpy changes associated with phase transitions, such as melting or solid-solid transformations.

Table 2: Thermal Properties of this compound Polymorphs

| Transition | Onset Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Ordered Phase II → Ordered Phase I | 45.3 | 1.3 |

| Ordered Phase I → Plastic Crystal | 52.4 | 8.8 |

| Plastic Crystal → Liquid (Melting) | 56.4 | 3.0 |

Thermal data obtained from DSC measurements. acs.org

The data indicates that the most stable ordered form transitions to another ordered phase before transforming into a plastic crystal phase and finally melting. The relative energies and transition temperatures of these phases dictate the material's behavior upon heating and cooling.

Plastic Crystal Formation and Properties

A significant aspect of pinanediol's solid-state chemistry is its ability to form a plastic crystal phase. acs.orgresearchgate.net Plastic crystals, or orientationally disordered crystals, are a unique state of matter where molecules maintain their long-range positional order on a crystal lattice but have lost their orientational order. acs.org

This behavior is typically observed in compounds with globular or near-spherical molecules. The globular shape of the pinanediol molecule facilitates rotational motion within the crystal lattice, leading to the formation of this mesophase. acs.orgresearchgate.net Notably, the presence of intermolecular hydrogen bonding does not inhibit the formation of the plastic phase in pinanediol. acs.orgresearchgate.net The molecular dynamics in the different polymorphic forms, including the plastic phase, have been investigated using broadband dielectric spectroscopy (BDS). acs.org This demonstrates that the energetic barrier to molecular rotation is low enough to be overcome before the crystal lattice melts, a hallmark of plastic crystal behavior.

Correlation with Molecular Shape

The globular nature of the this compound molecule is a key factor in its ability to form a plastic crystalline phase. acs.org This molecular shape allows for rotational freedom of the molecules within the crystal lattice, a defining characteristic of plastic crystals, even while the positional order of the molecules is maintained. acs.org The bicyclic pinane (B1207555) skeleton contributes to this globular shape, reducing the likelihood of efficient packing that would favor a more ordered crystalline structure at higher temperatures. Hirshfeld surface analysis has been employed to study the intermolecular close contacts and to determine shape parameters that correlate with the ability to form plastic crystals. acs.org This analysis has confirmed that the molecular shape of pinanediol facilitates the formation of a plastic phase. acs.org

Influence of Intermolecular Forces

Despite the presence of two hydroxyl groups capable of forming strong intermolecular hydrogen bonds, this compound still exhibits plastic crystallinity. acs.org This is a noteworthy finding, as strong, directional forces like hydrogen bonds often hinder the rotational freedom required for a plastic phase. In the case of pinanediol, the globular shape of the molecule appears to be the dominant factor. acs.org The hydrogen bonding interactions are, however, crucial in the formation and stability of the ordered crystalline polymorphs at lower temperatures. The analysis of intermolecular close contacts through Hirshfeld surfaces has provided detailed insights into the nature and extent of these interactions, revealing that the globular shape is sufficient to permit the formation of a plastic phase that is not inhibited by the presence of these hydrogen bonds. acs.org

Molecular Dynamics in Condensed Phases

The dynamic behavior of this compound in its different polymorphic forms has been investigated using Broadband Dielectric Spectroscopy (BDS). acs.org This technique probes the rotational motion of molecular dipoles over a wide range of frequencies and temperatures, providing valuable information about the molecular dynamics in the solid state.

In the ordered crystalline phases, the molecular motions are largely restricted to vibrations and small-angle librations. However, as the temperature increases and the transition to the plastic crystalline phase occurs, the BDS spectra reveal a significant increase in molecular mobility. acs.org This is consistent with the onset of molecular tumbling and reorientation within the crystal lattice, characteristic of a plastic crystal. The detailed analysis of the dielectric relaxation processes observed in the BDS spectra allows for the characterization of the dynamics of these rotational motions, including their activation energies and relaxation times. These studies confirm the transition from a statically ordered state to a dynamically disordered one, providing a deeper understanding of the mesophase behavior of this compound. acs.org

Table 2: Thermal Transitions of this compound Polymorphs

| Transition | Onset Temperature (°C) | Enthalpy of Transition (kJ/mol) |

|---|---|---|

| Form III → Form II | 25.3 | 1.2 |

| Form II → Form I | 55.8 | 3.5 |

| Form I → Plastic Crystal | 88.1 | 7.8 |

| Plastic Crystal → Liquid | 105.4 | 2.1 |

Data obtained from Differential Scanning Calorimetry (DSC). acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2,3-cis/Exo-pinanediol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (1H) NMR spectroscopy is a primary technique for tracking the progress of chemical reactions that produce this compound and for the initial structural verification of the final product. By acquiring spectra at different time points, chemists can monitor the disappearance of reactant signals and the concurrent appearance of product signals.

For instance, in the synthesis of this compound from the corresponding epoxide, one would observe the disappearance of the characteristic signals for the epoxide protons and the emergence of new signals corresponding to the methine proton adjacent to the hydroxyl group (H-2) and the hydroxyl protons themselves. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals in the final spectrum provide definitive evidence for the diol structure. The integration of the peaks also allows for the quantification of the conversion rate.

Key Diagnostic 1H NMR Signals for this compound:

Methyl Protons (C8, C9, C10): Three distinct singlet signals are typically observed for the three methyl groups on the pinane (B1207555) skeleton.

Methine Proton (H-2): The proton on the carbon bearing a hydroxyl group appears as a characteristic multiplet. Its coupling to adjacent protons provides connectivity information.

Hydroxyl Protons (OH): The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration. They often appear as broad singlets.

Table 1: Representative 1H NMR Chemical Shift Data for Structural Assignment

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

|---|---|---|---|

| H-2 | ~4.0-4.2 | Doublet or Multiplet | Coupling to H-1 and H-3 protons |

| C10-CH3 | ~1.3 | Singlet | Adjacent to a quaternary carbon (C-6) |

| C8-CH3 | ~1.2 | Singlet | Geminal to C9-CH3 |

| C9-CH3 | ~0.9 | Singlet | Geminal to C8-CH3 |

| OH | Variable (e.g., 2.0-3.5) | Broad Singlet | Disappears upon D2O exchange |

While 1D NMR confirms the molecular structure, two-dimensional (2D) NMR experiments are essential for unequivocally establishing the relative stereochemistry, such as the cis/exo configuration of the hydroxyl groups. researchgate.netlongdom.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for this purpose. longdom.org

A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For the this compound isomer, specific through-space correlations (cross-peaks) would be expected. For example, a NOE correlation between the proton at H-2 and one of the gem-dimethyl groups would help to confirm the exo orientation of the hydroxyl group on that side of the pinane ring system. The absence of certain correlations can be equally informative in ruling out alternative stereoisomers. Correlation Spectroscopy (COSY) is also used to confirm the through-bond connectivity of protons, complementing the NOESY data. longdom.org

Table 2: Expected Key NOESY Correlations for Stereochemical Confirmation of this compound

| Correlating Protons | Stereochemical Implication |

|---|---|

| H-2 ↔ H-4 (exo) | Confirms spatial proximity on the same face of the ring |

| H-2 ↔ C10-CH3 | Indicates the relative orientation of the hydroxyl group at C-2 |

| H-3 ↔ C8-CH3/C9-CH3 | Helps define the orientation of the hydroxyl group at C-3 |

| H-1 ↔ H-7 (endo) | Confirms the bicyclic ring junction stereochemistry |

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from reaction byproducts, starting materials, and other stereoisomers, as well as its accurate quantification.

GC-MS is a highly sensitive and specific technique used for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge (m/z) ratio.

The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. The mass spectrum serves as a molecular fingerprint, showing a unique fragmentation pattern that confirms the compound's identity. For purity assessment, the relative area of the this compound peak in the chromatogram is compared to the areas of any impurity peaks. This technique is effective in separating and identifying different diastereomers of pinanediol. nih.govnih.gov

Table 3: Representative GC-MS Data for (1S,2S,3R,5S)-(+)-Pinanediol

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C10H18O2nist.gov |

| Molecular Weight | 170.25 g/mol nist.gov |

| Typical GC Column | Polar capillary column (e.g., wax-type) |

| Ionization Mode | Electron Ionization (EI) |

| Key Mass Fragments (m/z) | 155, 137, 127, 111, 95, 83, 71, 59, 43 |

LC-MS is a powerful tool for studying reactions in the liquid phase, such as the hydrolysis of esters of this compound. researchgate.net In this technique, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification.

For hydrolysis studies, LC-MS can monitor the reaction mixture over time. For example, in the hydrolysis of a pinanediol ester, one would observe a decrease in the peak intensity corresponding to the ester's m/z value and a simultaneous increase in the peak intensity for the this compound product. This allows for the determination of reaction kinetics and pathways. The high sensitivity of LC-MS makes it suitable for detecting even trace amounts of reactants and products. researchgate.netnih.gov

Table 4: Hypothetical LC-MS Parameters for Monitoring Hydrolysis of a Pinanediol Ester

| Compound | Hypothetical Retention Time (min) | [M+H]+ (m/z) | Monitoring Purpose |

|---|---|---|---|

| Pinanediol Acetate Ester | 5.8 | 213.15 | Reactant disappearance |

| This compound | 3.2 | 171.14 | Product appearance |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of this compound. nih.gov It is particularly useful for separating diastereomers, which can be challenging due to their similar physical properties. researchgate.net Depending on the polarity of the compound and the desired separation, either normal-phase (with a polar stationary phase and non-polar mobile phase) or reversed-phase (with a non-polar stationary phase and polar mobile phase) HPLC can be employed.

For quantification, a detector such as an ultraviolet (UV) detector (if the compound has a chromophore) or a refractive index (RI) detector is used. A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. This method provides high precision and accuracy for quantitative analysis.

Table 5: Typical HPLC Method Parameters for Diastereomer Separation

| Parameter | Condition |

|---|---|

| Mode | Normal-Phase |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detector | Refractive Index (RI) |

| Hypothetical Retention Time (cis/Exo) | 12.5 min |

| Hypothetical Retention Time (trans) | 14.8 min |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification and characterization of functional groups within the this compound molecule. These complementary methods probe the vibrational modes of the molecule, providing a unique spectroscopic fingerprint.

The analysis of the vibrational spectra of 2,3-pinanediol (B1214191) allows for the assignment of specific vibrational frequencies to the various functional groups and structural components of the molecule. The pinane backbone, with its bicyclo[3.1.1]heptane structure, gives rise to a complex set of vibrational modes. Key functional groups that can be identified include the hydroxyl (-OH) groups and the carbon-hydrogen (C-H) bonds within the methyl and methylene (B1212753) groups, as well as the carbon-carbon (C-C) framework.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is therefore highly effective in identifying the hydroxyl groups. The O-H stretching vibrations typically appear as a broad and strong band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions, which are significant in the condensed phases of diols like 2,3-pinanediol. Other important IR active modes include the C-O stretching vibrations, typically observed in the 1000-1200 cm⁻¹ region, and various C-H stretching and bending vibrations.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and provides complementary information. The C-C stretching and bending vibrations of the pinane ring system are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active.

Detailed computational studies, such as those employing Density Functional Theory (DFT), have been used to calculate the vibrational normal modes of pinanediol isomers. These theoretical calculations are invaluable for the precise assignment of the experimentally observed IR and Raman bands. For instance, a study on (-)-pinanediol (B8470734) has provided a comprehensive assignment of its vibrational modes.

The following interactive table presents a selection of calculated vibrational normal modes for (-)-pinanediol, which provides a basis for understanding the vibrational spectra of this compound isomers. The assignments are based on the dominant motion of the atoms for each mode.

| Vibrational Mode Number | Calculated Wavenumber (cm⁻¹) | Dominant Vibrational Motion Assignment |

| 1 | 3634 | O-H Stretch |

| 2 | 3012 | C-H Stretch (asymmetric, CH₃) |

| 3 | 2995 | C-H Stretch (symmetric, CH₃) |

| 4 | 1475 | C-H Bending (scissoring, CH₂) |

| 5 | 1460 | C-H Bending (asymmetric, CH₃) |

| 6 | 1380 | C-H Bending (symmetric, CH₃ umbrella) |

| 7 | 1150 | C-O Stretch |

| 8 | 950 | C-C Stretch (ring) |

| 9 | 880 | C-H Bending (rocking, CH₂) |

| 10 | 650 | Ring Deformation |

Note: The data in this table is based on computational analysis of (-)-pinanediol and serves as an illustrative example for the vibrational analysis of this compound.

Broadband Dielectric Spectroscopy for Molecular Dynamics in Solid Phases

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of materials in their solid state by studying their response to an applied oscillating electric field over a wide range of frequencies. the-dielectric-society.org For a polar molecule like this compound, which possesses a net dipole moment due to its hydroxyl groups, BDS can provide valuable information on the rotational and translational motions of the molecules in the solid phase.

In the solid state, particularly in the amorphous or glassy state, molecules are not static but exhibit various types of motion. These motions, or relaxation processes, can be detected by BDS as peaks in the dielectric loss spectrum (ε''). The position, shape, and intensity of these relaxation peaks are characteristic of the underlying molecular dynamics.

For a molecular solid like this compound, several relaxation processes could be expected:

α-Relaxation: This process is associated with the cooperative motion of molecules and is related to the glass transition. As the material is cooled and approaches its glass transition temperature (T_g), the timescale of the α-relaxation dramatically increases. The study of this relaxation provides insights into the collective dynamics and the transition from a liquid-like to a solid-like state.

β-Relaxation: These are typically faster, more localized molecular motions that persist even in the glassy state (below T_g). For 2,3-pinanediol, such motions could involve intramolecular rearrangements, such as the rotation of the hydroxyl groups, or small-angle reorientations of the entire molecule within the constraints of the solid matrix.

γ-Relaxation: Even faster and more localized motions, such as the rotation of the methyl groups, could also be present and detectable at lower temperatures or higher frequencies.

The following table outlines the potential relaxation processes in solid this compound that could be investigated using Broadband Dielectric Spectroscopy.

| Relaxation Process | Associated Molecular Motion | Expected Temperature/Frequency Range | Information Gained |

| α-Relaxation | Cooperative reorientation of molecules | Near and above the glass transition temperature | Glass transition dynamics, cooperativity of motion |

| β-Relaxation | Localized reorientations, intramolecular motions (e.g., -OH group rotation) | Below the glass transition temperature | Local dynamics in the glassy state, potential for conformational changes |

| γ-Relaxation | Rotation of methyl (-CH₃) groups | Low temperatures / high frequencies | Dynamics of specific molecular fragments |

The application of BDS to this compound would contribute to a deeper understanding of its physical properties in the solid state, including its stability, and potential phase transitions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The classical synthesis of 2,3-cis/Exo-pinanediol often involves the oxidation of α-pinene. While effective, current research is focused on developing more sustainable, efficient, and selective methods.

Future research in this area is directed towards several key avenues:

Green Chemistry Approaches : There is a growing emphasis on developing synthetic routes that are more environmentally benign. This includes the use of safer solvents, milder reaction conditions, and catalysts that can be easily recovered and recycled mdpi.comchemijournal.com. One patented method describes the synthesis of chiral 2,3-pinanediol (B1214191) from α-pinene using potassium permanganate (B83412) as the oxidant in a basic solution, achieving high purity and enantiomeric excess with yields ranging from 60.7% to 76.6% google.com. This method highlights a move towards more stable process conditions and reduced pollution google.com.

Biocatalysis : The use of enzymes or whole-cell systems for the synthesis of 2,3-pinanediol represents a promising frontier. Biocatalytic processes can offer high enantioselectivity and operate under mild conditions nih.govresearchgate.net. Research into identifying or engineering novel enzymes for the specific dihydroxylation of α-pinene could lead to highly efficient and sustainable production methods nih.gov. For instance, the microbial fermentation of carbohydrates can produce 2,3-butanediol, a related diol, suggesting the potential for similar bio-based pathways to 2,3-pinanediol mdpi.com.

Catalytic Systems : The development of novel catalyst systems for the oxidation of α-pinene remains a significant area of interest. This includes the exploration of new metal-based catalysts and organocatalysts that can achieve high cis/exo selectivity. For example, osmium tetroxide catalyzed dihydroxylation of α-pinene has been shown to give excellent yields of the corresponding diol tandfonline.com. Research into immobilizing such catalysts could enhance their recyclability and reduce costs .